(2-Chlorothiazol-4-yl)methanamine hydrochloride
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Overview
Description
(2-Chlorothiazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N2S and a molecular weight of 185.08 g/mol . It is an amine derivative of thiazole, characterized by the presence of a chlorine atom at the second position of the thiazole ring and a methanamine group at the fourth position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorothiazol-4-yl)methanamine hydrochloride typically involves the chlorination of thiazole derivatives followed by amination. One common method includes the reaction of 2-chlorothiazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other separation techniques to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorothiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiazolidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-Chlorothiazol-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of (2-Chlorothiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: A similar compound with a pyridine ring instead of a thiazole ring.
(2-Chlorothiazol-5-yl)methanamine hydrochloride: Differing only in the position of the methanamine group on the thiazole ring.
Uniqueness
(2-Chlorothiazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S.ClH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXNYLIHRNSIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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